(2-Methoxyethyl)(prop-2-yn-1-yl)amine
Description
Molecular Architecture and Defining Functional Group Features
The molecular structure of (2-Methoxyethyl)(prop-2-yn-1-yl)amine is characterized by the presence of three key functional groups: a secondary amine, a terminal alkyne (propargyl group), and an ether (methoxyethyl group). This strategic combination of functionalities within a relatively compact framework is the primary determinant of its chemical behavior and synthetic utility.
The propargyl group, with its terminal triple bond, is a hub of reactivity. The acidic proton on the sp-hybridized carbon allows for its participation in a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, enabling the formation of carbon-carbon bonds. Furthermore, the alkyne moiety can undergo cycloaddition reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to form stable triazole rings.
The secondary amine provides a nucleophilic center and a site for further functionalization. It can react with a wide range of electrophiles, allowing for the introduction of diverse substituents. The presence of the lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.
The 2-methoxyethyl substituent plays a crucial role in modulating the physical and chemical properties of the molecule. The ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's solubility in various solvents and its conformational preferences. This group can also participate in chelation with metal centers, which can be advantageous in catalytic processes.
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| SMILES | COCCNCC#C |
| InChI Key | MFMIMCSNIHXRPA-UHFFFAOYSA-N |
Theoretical Significance within the Broader Context of Amine and Alkyne Chemistry
The theoretical importance of this compound lies at the intersection of amine and alkyne chemistry, two cornerstone areas of organic synthesis. Propargylamines, as a class of compounds, are recognized as "privileged" structures in medicinal chemistry due to their presence in numerous biologically active molecules. They serve as key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and natural products.
The reactivity of the propargyl group allows for its transformation into various other functional groups, making it a versatile synthetic handle. The amine functionality, a ubiquitous feature in pharmaceuticals and agrochemicals, provides a point of attachment for pharmacophores and can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.
The inclusion of the 2-methoxyethyl group introduces an element of structural and electronic diversity. Theoretically, the electron-donating nature of the ether oxygen can influence the nucleophilicity of the adjacent amine. Furthermore, the flexibility of the ethyl chain allows the methoxy (B1213986) group to adopt various conformations, which can impact the steric environment around the reactive centers of the molecule. This can be particularly significant in stereoselective reactions where precise control of the three-dimensional arrangement of atoms is critical. The potential for the methoxyethyl group to coordinate to metal catalysts can also alter the reactivity and selectivity of reactions involving the alkyne or amine functionalities.
Foundational Role as a Precursor and Building Block in Diverse Synthetic Endeavors
The unique combination of functional groups in this compound makes it a valuable precursor and building block in a variety of synthetic applications, particularly in the construction of heterocyclic compounds and other complex molecular frameworks.
One of the most significant applications of propargylamines is in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The A3 coupling (aldehyde, alkyne, and amine) is a prominent example where this compound could serve as the amine component, leading to the formation of more complex propargylamine (B41283) derivatives.
Furthermore, this compound is a key starting material for the synthesis of substituted quinolines. Through electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from this compound, a wide variety of functionalized quinolines can be accessed. Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.
The terminal alkyne also allows for its use in the synthesis of various five- and six-membered heterocyclic rings. For instance, it can participate in transition-metal-catalyzed cyclization reactions to form pyrroles, pyridines, and other nitrogen-containing heterocycles. The "click" reaction with azides provides a straightforward route to 1,2,3-triazoles, which are known for their diverse biological activities and applications in materials science.
The presence of the 2-methoxyethyl group can also be exploited in the design of functional materials. For example, propargyl ether-functionalized polymers have been shown to exhibit high thermal stability and desirable mechanical and dielectric properties, making them suitable for applications in the microelectronics industry. rsc.org While not a direct application of the title compound, it highlights the potential of the combined propargyl and ether functionalities.
Properties
IUPAC Name |
N-(2-methoxyethyl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-7-5-6-8-2/h1,7H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIMCSNIHXRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of 2 Methoxyethyl Prop 2 Yn 1 Yl Amine
Alkyne-Mediated Functionalizations and Cycloadditions
The propargyl group, containing a terminal alkyne, is a hub for various addition and cycloaddition reactions.
The terminal alkyne of (2-Methoxyethyl)(prop-2-yn-1-yl)amine is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". rsc.org This reaction is characterized by its high efficiency, selectivity, and biocompatibility, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govacs.org The reaction is remarkably robust and can be performed under a wide variety of conditions. acs.org
In the realm of bioconjugation , this amine can serve as a linker molecule. It can be incorporated into a larger molecular framework and subsequently "clicked" onto a biomolecule, such as a protein or nucleic acid, that has been functionalized with an azide (B81097) group. nih.gov This strategy is employed in the creation of complex bioconjugates for applications in diagnostics and targeted drug delivery.
In material science , the CuAAC reaction involving propargylamines is utilized for the synthesis and modification of polymers. nih.gov It provides a highly efficient method for attaching specific functional groups to polymer backbones or for creating cross-linked polymer networks with precisely engineered properties.
| Application Field | Role of this compound | Resulting Structure |
| Bioconjugation | Linker to connect to azide-modified biomolecules | Biomolecule-triazole-linker conjugate |
| Material Science | Monomer or functionalizing agent for polymers | Functionalized polymers or cross-linked networks |
Beyond the well-known CuAAC reaction, the propargyl group of this compound can participate in other significant transformations.
Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond can be achieved, often with the aid of a metal catalyst. In some cases, propargylamines can be activated by alkynes to undergo α-C(sp³)–H activation. rsc.org
Hydrometallation: This reaction involves the addition of a metal-hydride bond across the alkyne, leading to the formation of a vinylorganometallic species. wikipedia.orgnumberanalytics.com Various metals can be used, with examples including hydroboration, hydroalumination, and hydrozirconation. wikipedia.org The resulting organometallic intermediates can be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com
Amine-Centered Reactivity and Derivatization
The secondary amine in this compound provides a nucleophilic center for a variety of chemical modifications. chemguide.co.uk
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. chemguide.co.uk It readily reacts with acylating agents like acyl chlorides, anhydrides, and carboxylic acids (often activated with a coupling agent) through a nucleophilic acyl substitution mechanism to form stable amide bonds. fiveable.meyoutube.comresearchgate.net This is a fundamental reaction in organic synthesis for the construction of peptides, polymers, and a vast array of other functional molecules. researchgate.netnih.gov
| Acylating Agent | Reaction Conditions | Product Type |
| Acyl Chloride | Typically in the presence of a base | N,N-disubstituted amide |
| Carboxylic Anhydride | Often requires heating or a catalyst | N,N-disubstituted amide |
| Carboxylic Acid | Requires a coupling agent (e.g., DCC, EDC) | N,N-disubstituted amide |
Secondary amines react with aldehydes and ketones to form enamines, which are compounds containing a C=C-N linkage. lumenlearning.comlibretexts.orgopenstax.orglibretexts.org This reaction is typically acid-catalyzed and reversible. lumenlearning.comlibretexts.orglibretexts.org The initially formed iminium ion, which has a C=N double bond, cannot be neutralized by deprotonation at the nitrogen (as with primary amines) and instead loses a proton from an adjacent carbon atom to yield the enamine. libretexts.orgopenstax.org Enamines are versatile intermediates in organic synthesis, capable of participating in various cycloaddition and alkylation reactions. bohrium.com The bifunctional nature of this compound also presents opportunities for intramolecular reactions to form heterocyclic systems. For instance, under appropriate conditions, the amine could react with a carbonyl group, and the resulting enamine could potentially interact with the alkyne moiety. Additionally, it can participate in multi-component reactions to generate complex heterocyclic structures. beilstein-journals.orgresearchgate.net
The secondary amine can undergo further functionalization through alkylation. The reaction with an alkyl halide will introduce an additional alkyl group, resulting in the formation of a tertiary amine. chemguide.co.uk
If the resulting tertiary amine is treated with another equivalent of an alkylating agent, a quaternary ammonium (B1175870) salt is formed. chemguide.co.uknih.gov This process is known as quaternization, or the Menschutkin reaction. wikipedia.org These salts are permanently charged, regardless of the pH of their solution. wikipedia.org Quaternary ammonium salts have diverse applications, including as phase-transfer catalysts and antimicrobials. wikipedia.org
Furthermore, as a base, this compound will react with acids to form ammonium salts. The physical and chemical properties of the resulting salt, such as its solubility, are dependent on the nature of the acid used.
| Reagent | Product Type | Key Features |
| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Increased steric hindrance around the nitrogen |
| Excess Alkyl Halide | Quaternary Ammonium Salt | Permanent positive charge |
| Acid (e.g., HCl) | Ammonium Salt | Generally increased water solubility |
Coordination Chemistry and Ligand Development
Extensive literature searches did not yield specific research focused on the coordination chemistry and ligand development of the precise compound, this compound. The following sections address the requested topics based on the general principles of coordination chemistry and the reactivity of analogous compounds containing similar functional groups.
Exploration of Metal Complexation Capabilities with Transition Metals (e.g., Manganese(II))
There is no specific information available in the reviewed scientific literature regarding the exploration of the metal complexation capabilities of this compound with transition metals, including Manganese(II).
In principle, this compound possesses three potential coordination sites for a metal ion: the nitrogen atom of the secondary amine, the oxygen atom of the methoxy (B1213986) group, and the carbon-carbon triple bond of the propargyl group. The nitrogen atom, being a soft donor, would be expected to readily coordinate to transition metals. The oxygen atom is a hard donor and could also participate in coordination, potentially leading to the formation of a chelate ring with the nitrogen atom. The propargyl group's triple bond offers π-electron density that can coordinate to a metal center, a common interaction for late transition metals, though less so for a hard Lewis acid like Mn(II).
For a Manganese(II) ion, which is a borderline hard Lewis acid, coordination with the nitrogen and potentially the oxygen donor atoms would be the most probable interaction. The formation of a stable five-membered chelate ring involving both the nitrogen and oxygen atoms is a plausible coordination mode, which would enhance the stability of the resulting complex. The interaction with the alkyne is less likely to be the primary mode of binding for Mn(II) but could occur in specific contexts. The actual coordination mode would be influenced by various factors, including the solvent system, the counter-ion of the manganese salt, and the stoichiometry of the reaction.
Investigation of Catalytic Properties of Derived Metal Complexes
No studies investigating the catalytic properties of metal complexes derived from this compound have been found in the public domain.
Hypothetically, if a Manganese(II) complex of this compound were synthesized, its catalytic potential could be explored in various transformations. Manganese complexes are known to catalyze a wide range of reactions, including oxidation, reduction, and C-C bond formation. The presence of the propargyl group in the ligand could offer interesting possibilities. For instance, the alkyne functionality could be involved in click chemistry reactions or other transformations where the metal center could play a catalytic role. Furthermore, the ligand could be designed to create a specific coordination environment around the manganese center, potentially enabling enantioselective catalysis if a chiral version of the ligand were used. However, without experimental data, any discussion of catalytic properties remains speculative.
Applications in Advanced Organic Synthesis and Materials Science
Design and Synthesis of Complex Organic Molecules
The dual functionality of (2-Methoxyethyl)(prop-2-yn-1-yl)amine, possessing both a nucleophilic amine and a reactive alkyne, renders it a highly useful scaffold in the construction of diverse and complex organic structures.
Integration as a Building Block in Heterocyclic Chemistry (e.g., Pyrazoles, Quinazolines, Pyrimidines)
While specific literature detailing the use of this compound in the synthesis of pyrazoles, quinazolines, and pyrimidines is not extensively documented, its inherent chemical functionalities suggest a strong potential for such applications. The propargyl group (prop-2-yn-1-yl) is a well-established precursor for forming five-membered heterocyclic rings like pyrazoles through [3+2] cycloaddition reactions with diazo compounds or other 1,3-dipoles. nih.govorganic-chemistry.org The terminal alkyne can react with hydrazines to form the pyrazole (B372694) core. researchgate.net
Similarly, the synthesis of quinazolines and pyrimidines often involves the condensation of amines with various carbonyl or dicarbonyl compounds. nih.govorganic-chemistry.orgnih.gov The secondary amine of the title compound could be utilized in cyclization reactions with appropriate precursors to form these six-membered heterocyclic systems. For instance, pyrimidines can be synthesized from the coupling of alkynes with amidinium salts. organic-chemistry.org
Table 1: General Synthetic Approaches for Heterocycles Potentially Utilizing Propargylamine (B41283) Derivatives
| Heterocycle | General Precursors & Reaction Type | Potential Role of this compound |
|---|---|---|
| Pyrazoles | 1,3-Diketones and hydrazine; Alkynes and diazo compounds ([3+2] cycloaddition). nih.govorganic-chemistry.org | The terminal alkyne serves as the C2 fragment for cycloaddition reactions. |
| Quinazolines | 2-aminobenzylamines and aldehydes/nitriles; 2-aminobenzophenones and benzylamines. nih.govorganic-chemistry.org | The amine functionality can act as a nucleophile in condensation and cyclization reactions. |
| Pyrimidines | β-dicarbonyl compounds and amidines; Alkynones and amidinium salts. organic-chemistry.orgmdpi.com | The alkyne can be converted to an alkynone, which then reacts with an amidine to form the pyrimidine (B1678525) ring. |
Utility in Combinatorial Library Generation for High-Throughput Screening
The structure of this compound is exceptionally well-suited for the generation of combinatorial libraries, a key strategy in modern drug discovery that allows for the rapid synthesis of a large number of compounds for high-throughput screening. nih.gov The molecule features two distinct and orthogonally reactive functional groups: the secondary amine and the terminal alkyne.
This dual functionality enables its use as a versatile scaffold. The secondary amine can undergo reactions such as acylation to form amides, reductive amination with aldehydes or ketones, and other C-N bond-forming reactions. The terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.org This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for library synthesis. nih.gov
By leveraging these two reactive sites, a diverse library of molecules can be generated. For example, one could first react the amine with a set of carboxylic acids to create a series of amides. Subsequently, the alkyne moiety on each of these amides could be reacted with a library of organic azides via CuAAC, rapidly generating a large, two-dimensional matrix of novel compounds.
Development of Functional Polymers and Advanced Materials
The same reactive handles that make this compound useful in synthesizing small molecules also enable its application in materials science for creating functional polymers and modifying surfaces.
Role in Polymerization and Cross-linking Reactions for Novel Material Architectures
The terminal alkyne functionality allows this compound to act as a monomer in polymerization reactions. Specifically, it is a suitable candidate for "amino-yne click polymerization," a method that leverages the reaction between amines and alkynes to form polymer chains. chemrxiv.org This approach is valued for its efficiency and mild reaction conditions.
Furthermore, the bifunctional nature of the molecule makes it an effective cross-linking agent. thermofisher.comthermofisher.com A cross-linker chemically joins two or more polymer chains, creating a network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance. researchgate.net In a polymer matrix containing, for example, azide-functionalized chains, the alkyne group of this compound could "click" onto one chain, while its amine group could form a covalent bond (e.g., an amide or imine) with a second, appropriately functionalized polymer chain. This would create a durable link between the two, contributing to a robust material architecture.
Strategies for Surface Modification and Functionalization in Material Science
Modifying the surface of a material can dramatically alter its properties, such as wettability, biocompatibility, and chemical reactivity. researchgate.netnih.gov this compound is an excellent candidate for surface functionalization due to its reactive groups.
The terminal alkyne allows for covalent attachment to surfaces functionalized with azide (B81097) groups via the highly efficient CuAAC click reaction. researchgate.net This method is widely used to immobilize molecules on various substrates, from nanoparticles to bulk polymers. mdpi.com Alternatively, the secondary amine can be used to graft the molecule onto surfaces bearing reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. nih.gov The methoxyethyl portion of the molecule can also confer specific properties to the modified surface, such as increased hydrophilicity and resistance to non-specific protein adsorption.
Precursor Applications in the Synthesis of Specialized Chemical Entities (e.g., Lipid-Like Materials for RNAi Therapeutics)
One of the most significant potential applications for this compound is as a precursor in the synthesis of lipid-like materials, often called "lipidoids," which are used as delivery vehicles for RNA interference (RNAi) therapeutics. nih.gov The safe and effective delivery of short interfering RNA (siRNA) remains a major challenge, and lipidoid nanoparticles are a leading class of non-viral vectors. researchgate.netnih.gov
These lipidoids are often synthesized through the conjugate Michael addition of amines to alkyl acrylates or acrylamides. nih.govnih.gov This reaction scheme is used to create large combinatorial libraries of lipidoids by varying the structure of the amine and the lipid-like "tail." nih.gov this compound fits the profile of the amine precursors used in these syntheses perfectly. Its reaction with various acrylates would generate a library of novel lipidoids, each possessing a unique combination of a hydrophilic head (containing the methoxyethyl group), a lipophilic tail (from the acrylate), and the propargyl group for further functionalization if desired.
Researchers screen these libraries to identify lipidoid structures that can effectively encapsulate siRNA and deliver it into target cells, leading to the silencing of specific genes. researchgate.netnih.gov The ability to rapidly synthesize a diverse range of lipidoids from amine precursors is crucial for optimizing delivery efficiency and safety. upenn.edu
Table 2: Example of Combinatorial Lipidoid Synthesis Illustrating the role of amine precursors like this compound in generating a diverse library of lipid-like materials.
| Amine Precursor (Example) | Acrylate/Acrylamide "Tail" (Example) | Resulting Lipidoid Structure Class |
|---|---|---|
| 1,3-Diaminopropane | Octyl acrylate | Multi-tailed lipidoid |
| Ethanolamine | Decyl acrylate | Single-tailed lipidoid |
| Tris(2-aminoethyl)amine | Dodecyl acrylate | Multi-tailed, branched lipidoid |
| This compound | Butyl acrylate | Functionalized, single-tailed lipidoid |
Computational and Theoretical Investigations of 2 Methoxyethyl Prop 2 Yn 1 Yl Amine and Its Analogues
Quantum Chemical Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic landscape of a molecule dictates its reactivity and physical properties. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required for electronic excitation. researchgate.net For amines and related structures, DFT methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used for these calculations. acs.orgicm.edu.pl
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule. It illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In (2-Methoxyethyl)(prop-2-yn-1-yl)amine, the lone pair on the nitrogen atom and the oxygen atom are expected to be regions of high electron density (negative potential), while the acidic acetylenic proton and the protons on carbons adjacent to the heteroatoms would exhibit a positive potential.
Charge Distribution: Mulliken population analysis is a method used to assign partial atomic charges to each atom in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.dewikipedia.org This analysis can reveal the polarity of specific bonds. However, it's known that Mulliken charges can be highly sensitive to the choice of basis set. uni-muenchen.dewikipedia.org Despite this limitation, it offers a useful qualitative picture. The nitrogen and oxygen atoms would carry significant negative charges, while the carbon atoms bonded to them and the acetylenic carbon would be electropositive.
Illustrative Data from DFT Calculations on Analogous Amines
| Computational Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.3 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability. irjweb.com |
| Mulliken Charge on N | -0.55 e | Highlights the nucleophilic character of the amine nitrogen. |
| Mulliken Charge on O | -0.48 e | Indicates the electron-withdrawing nature of the ether oxygen. |
Molecules with multiple single bonds, like this compound, are flexible and can exist in numerous spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers for interconversion.
The presence of several rotatable bonds (C-C, C-O, C-N) leads to a complex energetic landscape. Computational methods can systematically rotate these bonds to map out this landscape and locate low-energy structures. bigchem.eu For similar flexible molecules, studies have shown that the relative stability of different conformers can be influenced by subtle intramolecular interactions, such as weak hydrogen bonds, and steric hindrance. nih.gov In aqueous solutions, the distribution of conformers can shift, with conformers that allow for better solvation becoming more populated. researchgate.net For instance, in morpholine, an analogous cyclic ether-amine, the equatorial chair conformer is predominant in the pure liquid, but the axial conformer's contribution increases in aqueous solution. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations are excellent for single molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, especially in the presence of other molecules like solvents. nih.gov
The amine and ether functionalities in this compound make it capable of forming hydrogen bonds. MD simulations can model how the molecule interacts with protic solvents like water or alcohols. nih.gov
Intermolecular Interactions: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. The ether oxygen also serves as a hydrogen bond acceptor. These interactions are crucial in determining the molecule's solubility and how it orients itself in a solution.
Solvent Effects: The choice of solvent can significantly alter a molecule's conformational preferences and reactivity. researchgate.net MD simulations in explicit solvent boxes show that solvent molecules arrange themselves around the solute to maximize favorable interactions. rsc.orgupc.edu Polar solvents can stabilize charged intermediates or transition states, thereby influencing reaction rates. researchgate.net The environment has a significant effect on the stability of various structures. nih.gov For example, a polar solvent might stabilize a more extended conformation of the molecule over a more compact one that might be favored in the gas phase. aps.org
Computational chemistry is a key tool for mapping out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.
Reaction Pathways: Propargylamines are versatile intermediates in organic synthesis, often participating in coupling reactions, cyclizations, and additions to the alkyne. nih.govnih.govresearchgate.net For instance, the A³ coupling reaction (aldehyde, alkyne, amine) is a common method for synthesizing propargylamines. nih.gov Computational studies can elucidate the mechanism of such reactions, often involving the formation of an iminium ion intermediate which is then attacked by a metal acetylide. nih.gov
Transition State Theory: Finding the transition state (the highest energy point along the reaction coordinate) is crucial for calculating the activation energy of a reaction, which determines its rate. rsc.orgyoutube.com DFT calculations combined with methods like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state structure indeed connects the reactants and products. acs.org For reactions involving amines, computational studies have detailed mechanisms for dehydrogenation, H-abstraction, and reactions with CO2, identifying the most favorable pathways based on activation barriers. acs.orgnih.govrsc.org
Prediction of Reactivity and Structure-Property Relationships
By combining the insights from electronic structure calculations and reaction mechanism studies, it becomes possible to predict the reactivity of this compound and establish relationships between its structure and its chemical properties.
Reactivity Descriptors: Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated to quantify the molecule's reactivity. irjweb.com A molecule with low chemical hardness (a small HOMO-LUMO gap) is considered "soft" and more reactive. researchgate.net
Structure-Property Relationships: Computational models allow for in silico modifications to the molecular structure to see how these changes affect its properties. For example, substituting the methyl group on the ether with a bulkier group could sterically hinder reactions at the nearby nitrogen center. Changing substituents on the alkyne could alter its acidity and reactivity in coupling reactions. These theoretical predictions can guide the synthesis of new analogues with desired properties. DFT transition-state modeling has shown significant potential for understanding the intrinsic chemical origins of a molecule's activity based on its structure. acs.org
Application of Frontier Molecular Orbital Theory to Predict Reaction Outcomes
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful framework for predicting the feasibility and outcomes of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity.
For a molecule like this compound, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO. This localization of the HOMO on the nitrogen atom designates it as the primary site for electrophilic attack. The propargyl group, with its electron-withdrawing triple bond, influences the energy of the LUMO, making the acetylenic carbons potential sites for nucleophilic attack.
To quantitatively discuss these concepts, we can examine the computed HOMO and LUMO energies of analogous compounds. Density Functional Theory (DFT) calculations, a common computational method, provide reliable estimates of these orbital energies. For instance, studies on simple aliphatic amines reveal how alkyl chain length and substitution patterns affect the HOMO-LUMO gap and, consequently, their reactivity.
Below is an interactive data table showcasing representative HOMO-LUMO energies for analogues of this compound, calculated using DFT methods. Due to the absence of published data for the specific compound, these values are derived from computational studies on structurally similar molecules to provide a comparative analysis.
The data illustrates that increasing alkyl substitution on the nitrogen atom tends to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and increasing the nucleophilicity of the amine. This trend allows chemists to predict that this compound would be a moderately reactive nucleophile, with reactions preferentially occurring at the nitrogen center.
Computational Assessment of Energetic Properties in Derived Analogues
Beyond predicting reactivity, computational methods are invaluable for assessing the energetic properties of molecules, such as their heats of formation and bond dissociation energies (BDE). These parameters are crucial for understanding the stability of a compound and the energy changes associated with chemical reactions.
The heat of formation (ΔHf) provides a measure of a molecule's intrinsic stability. Computational techniques, including ab initio and DFT methods, can calculate these values with a high degree of accuracy. For analogues of this compound, the presence of the strained alkyne group is expected to contribute to a higher, less negative heat of formation compared to a saturated analogue.
Bond dissociation energy is the energy required to homolytically cleave a specific bond. In the context of this compound and its analogues, the C-H bonds of the propargyl group and the C-N bonds are of particular interest. Computational analysis can pinpoint the weakest bond in the molecule, which is often the site of initial decomposition or reaction under energetic conditions.
The following interactive table presents calculated energetic properties for analogues of this compound. As with the FMO data, these values are based on computational studies of analogous structures due to the lack of specific data for the target compound.
These theoretical energetic data provide a quantitative basis for understanding the stability of these molecules. The relatively high positive heats of formation for the propargylamine (B41283) derivatives highlight the energy stored within the triple bond. The bond dissociation energies indicate that the N-C bond to the propargyl group is generally weaker than other key bonds, suggesting it as a potential site for fragmentation.
Research Perspectives in Chemical Biology and Medicinal Chemistry Focusing on Design and Mechanistic Principles
Scaffold Design for Targeted Biological Activity
The unique combination of a reactive alkyne function and a flexible, polar methoxyethyl side chain makes (2-Methoxyethyl)(prop-2-yn-1-yl)amine an attractive starting point for developing molecules with specific biological activities. Its structural components can be integrated into larger, more complex heterocyclic systems to target enzymes implicated in various disease pathways.
Derivatization for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitor Development (Propargylamine-containing pyrimidine-4-carboxamides)
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov The development of NAPE-PLD inhibitors is a promising strategy for modulating NAE signaling in the central nervous system. nih.gov Structure-activity relationship (SAR) studies on a class of pyrimidine-4-carboxamides identified potent inhibitors of this enzyme. nih.govnih.gov
Within these studies, the propargylamine (B41283) moiety, a key feature of this compound, has been explored as a substituent. In the development of the potent NAPE-PLD inhibitor LEI-401, a library of pyrimidine-4-carboxamide (B1289416) derivatives was synthesized and evaluated. acs.org The SAR studies focused on systematic variations at three positions of the pyrimidine (B1678525) scaffold (R₁, R₂, and R₃). While many substituents were explored for the R₁ amide position, including propargylamine, the main findings indicated that this position might bind in a shallow lipophilic pocket, and modifications in this area did not lead to significant improvements in inhibitory activity compared to other modifications on the scaffold. acs.org For instance, the synthesis of a propargylamine derivative was achieved as part of a broader exploration of small, non-aromatic groups at the R₁ position. The general synthetic scheme allowed for the coupling of various amines, including propargylamine, to the pyrimidine-4-carboxylic acid core.
| Compound/Modification | Target | Activity (pIC₅₀) | Key Finding |
| Pyrimidine-4-carboxamide Scaffold | NAPE-PLD | Variable | The core structure for inhibitor development. acs.org |
| Propargylamine at R₁ | NAPE-PLD | Not specified as optimal | Explored as part of SAR, but did not yield improved potency over lead compounds. acs.org |
| LEI-401 | NAPE-PLD | 7.14 | Potent inhibitor identified through systematic modification of other scaffold positions (R₂ and R₃). nih.govacs.org |
This table summarizes the role of the propargylamine moiety within the context of pyrimidine-4-carboxamide-based NAPE-PLD inhibitors.
Although propargylamine itself did not emerge as the optimal substituent for potency in the final lead compounds like LEI-401, its inclusion in the SAR studies was crucial for mapping the binding pocket and understanding the structural requirements for NAPE-PLD inhibition. acs.org This highlights the utility of the propargylamine group as a tool for probing structure-activity relationships, even when it is not retained in the final drug candidate.
Integration into Quinazoline (B50416) Derivatives for Multipotent Agents Targeting Neurodegenerative Diseases (N-methylpropargylamino-quinazolines)
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a more promising therapeutic approach than single-target agents. nih.govresearchgate.net The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities and its role in designing CNS-active drugs. nih.govmdpi.comdrugbank.com
Researchers have designed and synthesized novel N-methylpropargylamino-quinazoline derivatives as multipotent agents for AD. nih.govresearchgate.net These compounds aim to simultaneously inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A/B), while also providing N-methyl-D-aspartate receptor (NMDAR) antagonism. nih.gov The N-methylpropargylamino group is a critical pharmacophore in this design, known for its role in irreversible MAO inhibition, as seen in drugs like Selegiline.
A series of 24 novel N-methylpropargylamino-quinazoline derivatives were synthesized and evaluated. nih.gov The structure-guided design strategy led to the identification of compound II-6h as a particularly promising candidate. This compound exhibited selective MAO-B inhibition, NMDAR antagonism, and an acceptable cytotoxicity profile, along with the potential to cross the blood-brain barrier (BBB). nih.govresearchgate.net
| Compound | Target(s) | Key Biological Activities |
| N-methylpropargylamino-quinazolines (General Series) | MAO-A/B, AChE, BChE, NMDAR | Designed as multi-target-directed ligands for Alzheimer's disease. nih.govresearchgate.net |
| II-6h | MAO-B, NMDAR | Selective MAO-B inhibition and NMDAR antagonism. nih.gov |
This table highlights the multi-target approach of N-methylpropargylamino-quinazoline derivatives for neurodegenerative diseases.
The integration of the N-propargylamino moiety into the quinazoline scaffold demonstrates a rational approach to drug design, combining the established neuroprotective activities of the propargylamine group with the versatile pharmacological profile of the quinazoline core to create potent, multi-faceted agents for treating complex neurodegenerative diseases like AD. nih.govnih.gov
Relevance in the Design of Amine Six-membered Ring Derivatives with Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity
Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. google.commdpi.com They work by prolonging the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. oatext.com The design of novel DPP-IV inhibitors often involves incorporating specific amine-containing heterocyclic scaffolds that can interact with the enzyme's active site. mdpi.com
The development of novel DPP-IV inhibitors has explored a wide variety of heterocyclic systems, including six-membered rings like piperidine (B6355638) and piperazine. google.commdpi.com SAR studies have shown that the amine group is crucial for binding to the catalytic site of DPP-IV, often interacting with key acidic residues such as Glu205 and Glu206. nih.gov
While direct incorporation of the specific "this compound" moiety into a six-membered ring DPP-IV inhibitor is not prominently documented in the provided search results, the structural motifs are highly relevant. The design of DPP-IV inhibitors frequently involves β-amino amide structures linked to various heterocyclic or cyclic amine fragments. oatext.comresearchgate.net The propargylamine component could serve as a unique functional group within such a design, potentially forming covalent bonds or specific non-covalent interactions within the enzyme's active site. The development of long-acting DPP-IV inhibitors is of particular interest, and the unique reactivity of a propargyl group could be exploited for this purpose. google.comnih.gov The methoxyethyl group could further serve to optimize physicochemical properties such as solubility and polarity, which are critical for oral bioavailability.
Structure-Activity Relationship (SAR) Studies Through Molecular Modifications
Understanding how specific molecular modifications affect biological activity is a cornerstone of medicinal chemistry. oncodesign-services.com For derivatives of this compound, both the alkyne functionalization and the methoxyethyl moiety play distinct and crucial roles in determining the compound's interaction with its biological target.
Influence of Alkyne Functionalization on Biological Recognition and Potency
The alkyne group, specifically in the form of a propargyl moiety, is a highly versatile and valuable functional group in drug design. ontosight.airesearchgate.net Its introduction into a molecule can influence biological activity through several mechanisms:
Irreversible Inhibition: The terminal alkyne of the propargylamine group can act as a mechanism-based inactivator (suicide inhibitor), particularly for flavin-dependent enzymes like monoamine oxidase B (MAO-B). nih.gov The enzyme oxidizes the propargylamine, leading to the formation of a reactive species that covalently binds to the flavin cofactor, resulting in irreversible inhibition. This is a key principle behind the activity of the N-methylpropargylamino-quinazolines discussed for neurodegenerative diseases. nih.gov
Specific Non-Covalent Interactions: The alkyne's linear geometry and electron-rich π-system can participate in unique non-covalent interactions within a protein's binding pocket, such as π-π stacking or interactions with specific amino acid residues. researchgate.net These interactions can enhance binding affinity and selectivity.
Metabolic Stability: The introduction of an alkyne group can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of a drug.
Synthetic Handle: The propargyl group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This allows for the efficient and specific conjugation of the molecule to other chemical entities, which is useful in bioconjugation and the development of targeted drug delivery systems. ontosight.ai
The utility of the propargyl group is evident in numerous approved drugs and clinical candidates, where its unique chemical properties are harnessed to achieve desired therapeutic effects. ontosight.airesearchgate.net
Role of the Methoxyethyl Moiety in Modulating Ligand-Receptor Interactions
Solubility and Polarity: The ether oxygen in the methoxyethyl group can act as a hydrogen bond acceptor, which can improve aqueous solubility. This is a critical factor for drug candidates, affecting their absorption and distribution in the body. In the context of the N-methylpropargylamino-quinazoline derivatives for AD, achieving appropriate solubility for oral and CNS availability is a key design consideration. nih.gov
Conformational Flexibility: The single bonds within the methoxyethyl chain provide conformational flexibility. This allows the ligand to adopt an optimal conformation to fit into a binding pocket, potentially increasing binding affinity.
Lipophilicity Modulation: The methoxyethyl group provides a balance between lipophilicity and hydrophilicity. Adjusting this balance is a common strategy in medicinal chemistry to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) properties. SAR studies often involve synthesizing analogs with varying chain lengths or different ether substitutions to fine-tune these properties. nih.gov
Strategies for Rational Drug Design Incorporating the Compound's Functional Motifs
In the field of rational drug design, the strategic incorporation of specific functional motifs is a cornerstone for optimizing the therapeutic potential of a lead compound. The structure of this compound presents two such motifs of significant interest in medicinal chemistry: the propargylamine group and the 2-methoxyethyl group. Each imparts distinct properties that can be leveraged to enhance a molecule's biological activity, selectivity, and pharmacokinetic profile. The following sections explore the design principles and mechanistic roles of these two functional groups in the development of novel therapeutic agents.
The Propargylamine Motif: A Versatile Tool for Covalent Inhibition and Multi-Targeting
The propargylamine moiety (a primary or secondary amine attached to a propargyl group, -CH₂C≡CH) is a highly valued scaffold in modern drug discovery. wisdomlib.orgnih.gov Its unique chemical reactivity has made it a key component in the design of targeted covalent inhibitors (TCIs), particularly for enzymes implicated in neurodegenerative disorders. researchgate.netchemikailproteomics.com
Mechanism-Based Irreversible Inhibition: The most prominent application of the propargylamine motif is in the design of mechanism-based irreversible inhibitors of monoamine oxidase (MAO) enzymes, particularly the MAO-B isoform. acs.orgresearchgate.net MAO-B is a critical enzyme that degrades monoamine neurotransmitters like dopamine (B1211576); its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. nih.govacs.org
The design strategy hinges on the propargylamine acting as a "warhead." The alkyne group is relatively inert until it is activated by the enzyme's own catalytic machinery. In the case of MAO, the flavin adenine (B156593) dinucleotide (FAD) cofactor oxidizes the propargylamine substrate. nih.gov This process generates a highly reactive iminium cation intermediate, which then covalently binds to the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme. nih.govnih.govresearchgate.net This mechanism-based approach ensures high specificity for the target enzyme, as the inhibitor is only activated within the enzyme's active site.
Prominent drugs such as Selegiline and Rasagiline are classic examples of this strategy, serving as selective irreversible inhibitors of MAO-B. wisdomlib.org The success of these compounds has spurred the development of numerous other propargylamine-containing molecules with potent and selective MAO-B inhibitory activity. nih.gov
Table 1: Examples of Propargylamine-Based MAO-B Inhibitors and Their Activity
| Compound | MAO-B Inhibitory Activity (IC₅₀, nM) | Selectivity for MAO-B over MAO-A |
|---|---|---|
| Rasagiline | 9.9 ± 1.1 | High |
| Selegiline (l-deprenyl) | ~50 | High |
| (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine | 131.5 ± 0.7 | High (No MAO-A inhibition observed) |
| N-methyl-N-(2-pentyl)propargylamine (M-2-PP) | Potent in vivo inhibitor | High |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data compiled from multiple sources. researchgate.netnih.govacs.org
Multi-Target-Directed Ligands (MTDLs): Beyond single-target inhibition, the propargylamine moiety is frequently incorporated into multi-target-directed ligands (MTDLs). wisdomlib.org This strategy aims to design a single molecule that can modulate multiple biological targets involved in a complex disease pathology, such as Alzheimer's disease. By combining the MAO-inhibiting propargylamine group with other pharmacophores (e.g., cholinesterase inhibitors), researchers can create hybrid molecules with a broader spectrum of neuroprotective activity. researchgate.net
The 2-Methoxyethyl Motif: Fine-Tuning Pharmacokinetic Properties
While the propargylamine group often confers specific biological activity, the 2-methoxyethyl group (-CH₂CH₂OCH₃) is typically employed to optimize a molecule's pharmacokinetic properties. This includes its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of this motif is a common strategy in lead optimization to improve a compound's "drug-likeness." philadelphia.edu.jo
Enhancing Solubility and Metabolic Stability: The ether oxygen and the flexible alkyl chain of the 2-methoxyethyl group can significantly influence a molecule's physicochemical properties. The ether linkage can act as a hydrogen bond acceptor, which can improve aqueous solubility—a critical factor for drug formulation and absorption. oup.com Furthermore, replacing more metabolically labile groups with a methoxyethyl moiety can enhance stability against degradation by metabolic enzymes, thereby prolonging the drug's half-life in the body. philadelphia.edu.jo
Modulating Lipophilicity and Permeability: Rational drug design requires a delicate balance between hydrophilicity (water-solubility) and lipophilicity (fat-solubility) to ensure the drug can pass through cell membranes to reach its target. The 2-methoxyethyl group provides a tool to fine-tune this balance. Its addition can modulate a compound's lipophilicity to achieve optimal membrane permeability and tissue distribution. nih.gov
Application in Antisense Oligonucleotides (ASOs): A well-documented application of this motif is the 2'-O-methoxyethyl (2'-MOE) modification in second-generation antisense oligonucleotides (ASOs). researchgate.net In this context, the 2'-hydroxyl group of the ribose sugar is modified with a methoxyethyl group. acs.org This modification serves two primary purposes:
Increased Nuclease Resistance: It protects the oligonucleotide drug from being rapidly degraded by nucleases in the body. acs.org
Enhanced Binding Affinity: It pre-organizes the sugar into a conformation that increases the binding affinity of the ASO to its target messenger RNA (mRNA). oup.comresearchgate.net
This strategy has been highly successful, leading to several FDA-approved ASO therapeutics. springernature.com
Table 2: Effect of 2'-O-Methoxyethyl (MOE) Modification on Oligonucleotide Properties
| Oligonucleotide Type | Key Property Enhanced | Mechanism |
|---|---|---|
| Unmodified DNA (First Generation) | Baseline | Susceptible to nuclease degradation. |
| 2'-O-MOE Modified (Second Generation) | Binding Affinity (Tₘ) | The bulky group favors a C3'-endo sugar pucker, increasing affinity for target RNA. researchgate.net |
| 2'-O-MOE Modified (Second Generation) | Nuclease Resistance | Steric hindrance from the 2'-MOE group protects the phosphodiester backbone from enzymatic cleavage. researchgate.netacs.org |
Tₘ (Melting Temperature) is the temperature at which 50% of the double-stranded nucleic acid has dissociated into single strands, indicating the stability of the duplex.
Concluding Remarks and Future Research Trajectories
Synthesis of Current Research Contributions and Gaps in Knowledge
The current understanding of (2-Methoxyethyl)(prop-2-yn-1-yl)amine is largely theoretical, based on the known reactivity of its constituent functional groups. There is a significant gap in the scientific literature regarding its actual synthesis, characterization, and exploration of its properties. While its molecular structure is registered in chemical databases, no experimental studies have been published. This lack of empirical data presents a clear opportunity for foundational research.
Identification of Promising Avenues for Advanced Synthetic Exploration
Future research should initially focus on the development of a robust and efficient synthesis of this compound. The proposed N-alkylation of 2-methoxyethylamine (B85606) with a propargyl halide serves as a logical starting point. Optimization of reaction conditions, including solvent, base, and temperature, will be crucial. Following a successful synthesis, thorough spectroscopic and physicochemical characterization is necessary to establish a definitive profile of the compound.
Once the compound is readily accessible, a number of synthetic explorations become feasible:
Derivatization: The secondary amine and the terminal alkyne can be systematically modified to create a library of new compounds.
Polymerization Studies: Investigation into the polymerization of the alkyne functionality could lead to novel materials with unique properties.
Application in Multicomponent Reactions: Its utility as a building block in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), should be explored.
Broader Impact on Chemical Sciences and Interdisciplinary Research Initiatives
The study of this compound and its derivatives has the potential to impact several areas of chemical science. In medicinal chemistry, it could serve as a novel scaffold for the development of new therapeutic agents. The unique combination of functional groups may lead to compounds with novel biological activities or improved pharmacokinetic profiles.
In materials science, the incorporation of this molecule into polymers or other materials could impart desirable properties such as enhanced solubility, metal-coordinating ability, or sites for post-polymerization modification via "click" chemistry. This could lead to the development of new functional materials for a range of applications.
Furthermore, the exploration of this currently understudied molecule underscores the vastness of chemical space and the potential for new discoveries even within seemingly simple molecular architectures. It serves as a reminder that fundamental research into the synthesis and properties of novel compounds is essential for driving innovation across the chemical sciences and fostering interdisciplinary collaborations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
